molecular formula C22H20BrN5O4 B2398731 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide CAS No. 1326868-69-2

2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B2398731
CAS No.: 1326868-69-2
M. Wt: 498.337
InChI Key: DXZHJRDCVKKJPI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-d][1,2,4]triazine class, characterized by a fused heterocyclic core with a 4-bromophenyl substituent at position 2 and an acetamide group at position 3. The acetamide side chain is further substituted with a 3,4-dimethoxybenzyl moiety, which contributes to its unique physicochemical and biological properties.

Properties

CAS No.

1326868-69-2

Molecular Formula

C22H20BrN5O4

Molecular Weight

498.337

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H20BrN5O4/c1-31-19-8-3-14(9-20(19)32-2)11-24-21(29)12-27-22(30)18-10-17(26-28(18)13-25-27)15-4-6-16(23)7-5-15/h3-10,13H,11-12H2,1-2H3,(H,24,29)

InChI Key

DXZHJRDCVKKJPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide represents a novel class of organic molecules with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazolo[1,5-d][1,2,4]triazine core and various functional groups, suggests diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Molecular Structure and Properties

  • Molecular Formula : C20H19BrN6O3
  • Molecular Weight : 438.31 g/mol
  • Structural Features :
    • Pyrazolo[1,5-d][1,2,4]triazine core
    • Bromophenyl moiety
    • Dimethoxybenzyl substituent

The presence of these functional groups may influence the compound's interaction with biological targets and its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple synthetic steps that require careful optimization to enhance yield and purity. Common reagents include:

  • Brominated aromatic compounds
  • Acetamide derivatives

The synthesis process can be elucidated through various analytical techniques such as NMR and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance:

  • Compounds containing pyrazolo[1,5-d][1,2,4]triazine rings have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The presence of halogen substitutions (e.g., bromine) has been linked to enhanced antimicrobial activity due to increased lipophilicity and improved membrane penetration .

Anticancer Activity

Studies have highlighted the anticancer potential of similar pyrazolo[1,5-d][1,2,4]triazine derivatives:

  • In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .
  • Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : Interaction with enzymes involved in DNA replication or protein synthesis.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Scavenging free radicals which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

StudyFindingsMethodology
Study 1Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteriaTurbidimetric method
Study 2Indicated significant cytotoxicity against MCF7 cell lineSulforhodamine B assay
Study 3Molecular docking revealed strong binding affinity to target proteins in cancer pathwaysSchrodinger software

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine structure exhibit various biological activities:

  • Antitumor Properties : Similar compounds have shown efficacy against different cancer cell lines due to their ability to interfere with cellular processes involved in tumor growth.
  • Antimicrobial Activity : The amide functional group may contribute to antimicrobial properties, making it a candidate for further studies in infectious diseases.
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps that include the formation of the pyrazolo-triazine core followed by the introduction of the acetamide group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Antitumor Activity

A study focused on derivatives of pyrazolo[1,5-d][1,2,4]triazines reported significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)15
Compound BMCF7 (Breast)10
Target Compound Various <20

Antimicrobial Efficacy

Research on related compounds demonstrated promising results against gram-positive and gram-negative bacteria. The compound's structure allows for interaction with bacterial membranes or enzymes critical for bacterial survival.

Bacteria TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

In a comparative study involving various analogs, one derivative exhibited a reduction in edema comparable to standard anti-inflammatory drugs. This suggests potential use in therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Structural Modifications and Implications

Substituent on Pyrazolotriazine Core The 4-bromophenyl group in the target compound (vs. 4-Methoxyphenyl (Analog 2) enhances electron density, favoring interactions with hydrophobic pockets in biological targets .

Benzyl Group Variations 3,4-Dimethoxybenzyl (target) vs. 4-Chlorobenzyl (Analog 2): The chlorine atom’s electronegativity may strengthen binding via dipole interactions but could reduce solubility compared to methoxy-substituted analogs .

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